molecular formula C11H21NO4 B1668139 Butyrylcarnitine CAS No. 25576-40-3

Butyrylcarnitine

Numéro de catalogue: B1668139
Numéro CAS: 25576-40-3
Poids moléculaire: 231.29 g/mol
Clé InChI: QWYFHHGCZUCMBN-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Butyrylcarnitine is a type of acylcarnitine, which are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . The primary targets of this compound are associated with fatty acid oxidation disorders and organic acidemias . In these metabolic disorders, specific acylcarnitine species accumulate in a pattern that is characteristic for each disease .

Mode of Action

This compound interacts with its targets through the process of fatty acid oxidation . It is an intermediate product of this metabolic pathway . The exact mechanism of how this compound affects myocardial disorders is yet to be explored .

Biochemical Pathways

This compound is involved in the metabolic pathways of fatty acid oxidation and organic acidemias . Elevated levels of this compound can result from increased amounts of isothis compound or this compound, which derive from different metabolic pathways . Elevated isothis compound is associated with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism, while this compound is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Pharmacokinetics

It is known that blood and urine concentrations of isothis compound, a compound similar to this compound, were quantified in healthy volunteers regarding intra- and interindividual variation and correlation with oct1 genotype and with pharmacokinetics of known oct1 substrates .

Result of Action

The molecular and cellular effects of this compound’s action are associated with various metabolic disorders. For instance, this compound is elevated in patients with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, in infants with acute acidosis and generalized muscle weakness, and in middle-aged patients with chronic myopathy localized in muscle .

Orientations Futures

The literature data on the application of carnitine metabolites, including Butyrylcarnitine, in various fields seem promising. They may prove to be useful tools in the treatment of various diseases .

Analyse Biochimique

Biochemical Properties

Butyrylcarnitine participates in biochemical reactions primarily related to fatty acid oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Cellular Effects

This compound influences cell function by affecting cellular metabolism. It is reported to be closely associated with the occurrence of diabetic cardiomyopathy (DCM), affecting myocardial disorders . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in fatty acid oxidation . It is an intermediate product of this process, and its levels can influence the efficiency of energy production in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, specific acylcarnitine species, including this compound, accumulate in a pattern characteristic for each disease in cases of organic acidemias and fatty acid oxidation disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, proprietary synthetic lipoylcarnitine and this compound derivatives have been studied as potential therapies to minimize oxidative damage and maximize mitochondrial energy production in animal models of mitochondrial disease .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes and cofactors within this pathway, and its levels can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is associated with organic cation transporter 1 (OCT1) genotypes, with carriers of high-activity OCT1 genotypes having about 3-fold higher this compound blood concentrations and 2-fold higher amounts of this compound excreted in urine compared to deficient OCT1 .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it participates in fatty acid oxidation . Its activity or function can be influenced by its localization within specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La butyrylcarnitine peut être synthétisée en transférant un groupe butyryle du coenzyme A à une molécule de L-carnitine. Cette réaction implique généralement l'utilisation de chlorure de butanoyle et de L-carnitine en présence d'une base telle que la triéthylamine . La réaction est effectuée dans un solvant organique comme le dichlorométhane sous reflux.

Méthodes de production industrielle : La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé comprend la préparation de chlorure de butyryl-L-carnitine dans le méthanol, suivie d'une purification par des techniques telles que la chromatographie liquide à ultra-haute performance (UPLC) et la spectrométrie de masse en tandem (MS/MS) pour la quantification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : La butyrylcarnitine subit diverses réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former de l'acide butyrique et de la carnitine.

    Hydrolyse : La liaison ester dans la this compound peut être hydrolysée pour produire de l'acide butyrique et de la L-carnitine.

    Substitution : Le groupe butyryle peut être substitué par d'autres groupes acyles dans des conditions spécifiques.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

    Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse, avec des réactifs tels que l'acide chlorhydrique (HCl) ou l'hydroxyde de sodium (NaOH).

    Substitution : Des réactifs tels que les chlorures d'acyle et des bases telles que la triéthylamine sont utilisés pour les réactions de substitution.

Principaux produits :

    Oxydation : Acide butyrique et carnitine.

    Hydrolyse : Acide butyrique et L-carnitine.

    Substitution : Diverses acylcarnitines selon le substituant utilisé.

4. Applications de la recherche scientifique

La this compound a diverses applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

La this compound exerce ses effets en facilitant le transport des acides gras dans la matrice mitochondriale pour la β-oxydation. Ce processus implique la conversion des acides gras en dérivés acyl-CoA, qui sont ensuite transférés à la carnitine pour former des acylcarnitines. La this compound cible spécifiquement les acides gras à chaîne courte, aidant à leur oxydation et à la production d'énergie . Les voies moléculaires impliquées comprennent l'activation d'enzymes telles que la carnitine palmitoyltransférase I (CPT1) et la carnitine palmitoyltransférase II (CPT2).

Comparaison Avec Des Composés Similaires

La butyrylcarnitine est unique parmi les acylcarnitines en raison de son rôle spécifique dans le métabolisme des acides gras à chaîne courte. Des composés similaires comprennent :

La this compound se distingue par son implication spécifique dans l'oxydation des acides gras à chaîne courte et sa signification diagnostique dans les troubles métaboliques.

Propriétés

IUPAC Name

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFHHGCZUCMBN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180266
Record name Butyrylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Butyrylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25576-40-3
Record name Butyryl-L-carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25576-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyrylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyrylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyrylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyrylcarnitine
Reactant of Route 2
Reactant of Route 2
Butyrylcarnitine
Reactant of Route 3
Reactant of Route 3
Butyrylcarnitine
Reactant of Route 4
Reactant of Route 4
Butyrylcarnitine
Reactant of Route 5
Reactant of Route 5
Butyrylcarnitine
Reactant of Route 6
Reactant of Route 6
Butyrylcarnitine
Customer
Q & A

Q1: What is the primary role of butyrylcarnitine in the body?

A1: this compound is involved in the transport of butyryl-CoA, a product of fatty acid and amino acid metabolism, into the mitochondria for energy production via β-oxidation. []

Q2: How do this compound levels change in patients with inherited metabolic disorders?

A2: Elevated this compound levels in newborns can indicate short-chain acyl-CoA dehydrogenase deficiency (SCADD). [] This is because SCADD disrupts the breakdown of butyryl-CoA, leading to its accumulation and subsequent conversion to this compound. [, , ]

Q3: Can this compound levels help differentiate between SCADD and isobutyryl-CoA dehydrogenase deficiency (IBDD)?

A3: Yes. While both conditions elevate C4-acylcarnitine (comprising both this compound and isothis compound), specific ratios using this compound and other acylcarnitines can help differentiate them. [] For instance, ratios like C4/C0, C4/C5, and C4/C6 have shown robustness in distinguishing between SCADD, IBDD, and false positives. []

Q4: Is elevated this compound always indicative of a metabolic disorder?

A4: Not necessarily. Factors like maternal metformin treatment during pregnancy can lead to mildly elevated this compound in newborns without causing disease. []

Q5: How is this compound linked to cardiovascular disease?

A5: Research suggests that elevated this compound levels might be associated with an increased risk of cardiovascular disease in individuals with Type 2 Diabetes Mellitus. [] Further, in patients with heart failure, elevated this compound is part of a metabolic signature associated with poorer outcomes. []

Q6: How do this compound levels fluctuate in response to a ketogenic diet?

A6: Studies utilizing FDG-PET scans show that C4-OH this compound levels are inversely correlated with myocardial glucose uptake. [] This suggests increased ketone/fatty acid oxidation, and thus higher C4-OH this compound, during ketogenic states. []

Q7: Can this compound be used as a biomarker in other conditions?

A7: Research suggests potential roles for this compound as a biomarker in: * Intellectual disability: Elevated levels are observed in children with ID. [] * Chronic kidney disease: Elevated levels are found in pediatric patients. [] * Dampness-heat diarrhea in calves: Altered levels are associated with the condition. []

Q8: What analytical techniques are commonly used to measure this compound?

A8: The most common techniques are: * Tandem mass spectrometry (MS/MS) [, , , , , , ] * Liquid chromatography coupled with mass spectrometry (LC-MS) [, , , , , ] * Gas chromatography coupled with mass spectrometry (GC-MS) []

Q9: Why is MS/MS widely used for this compound analysis?

A9: MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of this compound even at low concentrations in complex biological samples like blood spots. [, , ]

Q10: Are there any challenges in accurately measuring this compound?

A10: Yes, one challenge is the potential for falsely elevated C4-acylcarnitine (comprising both this compound and isothis compound) due to the presence of formiminoglutamate (FIGLU). [] Careful evaluation of results and further biochemical investigations are needed to confirm the diagnosis. [] Additionally, the use of D,L-octanoylcarnitine for blood-spot calibrators can lead to errors in measurement. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.